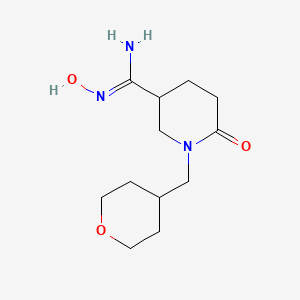

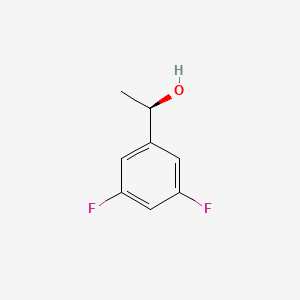

(R)-1-(3,5-二氟苯基)乙醇

描述

“®-1-(3,5-difluorophenyl)ethanol” is a chiral molecule with the molecular formula C8H8F2O. It has a CAS number of 433228-88-7 . The compound is also known as ethyl 3,5-difluorobenzyl alcohol.

Synthesis Analysis

The synthesis of “®-1-(3,5-difluorophenyl)ethanol” has been reported in a study where the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone was catalyzed by whole cells of a newly isolated Trichoderma asperellum ZJPH0810 . The study used ethanol and glycerol as dual cosubstrates for cofactor recycling .Molecular Structure Analysis

The InChI code for “®-1-(3,5-difluorophenyl)ethanol” is 1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 . The molecular weight of the compound is 158.15 .It is stored in a sealed, dry environment at 2-8°C . The physical form of the compound can be liquid, solid, or semi-solid .

科学研究应用

Pharmaceutical Development

®-1-(3,5-difluorophenyl)ethanol: is widely used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs. Its unique stereochemistry and fluorine atoms enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound is particularly valuable in the development of anti-inflammatory and analgesic drugs, where its properties help in improving the efficacy and reducing the side effects of the medications .

Agrochemical Research

In agrochemical research, ®-1-(3,5-difluorophenyl)ethanol is utilized in the synthesis of herbicides and pesticides. The presence of fluorine atoms in the molecule increases the lipophilicity and metabolic stability of the agrochemicals, making them more effective against pests and weeds. This compound helps in creating more potent and environmentally friendly agrochemicals .

Material Science

®-1-(3,5-difluorophenyl)ethanol: is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer chains can enhance the thermal stability, chemical resistance, and mechanical properties of the materials. This makes it useful in creating high-performance materials for various industrial applications .

安全和危害

“®-1-(3,5-difluorophenyl)ethanol” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only in a well-ventilated area . In case of skin or eye contact, wash with plenty of water .

属性

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-difluorophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)